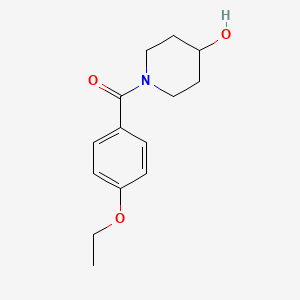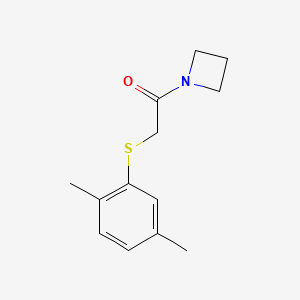
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide, also known as BM212, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide exerts its effects by inhibiting the activity of specific enzymes and proteins in cells. For example, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to inhibit the activity of the enzyme topoisomerase II, which plays a crucial role in DNA replication and transcription. By inhibiting topoisomerase II, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In bacterial cells, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can disrupt the cell membrane and inhibit protein synthesis, leading to bacterial death. In animal models, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have anti-inflammatory effects and can reduce the severity of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has several advantages for lab experiments, including its easy synthesis method, low toxicity, and broad-spectrum activity against cancer cells and bacteria. However, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for N-(1,3-benzoxazol-2-yl)-N-methylpropanamide research. One direction is to further explore its potential applications in medicine, including its use in combination with other drugs to treat cancer and bacterial infections. Another direction is to investigate its potential as a herbicide or fungicide in agriculture. Additionally, researchers can explore the use of N-(1,3-benzoxazol-2-yl)-N-methylpropanamide as a building block for the synthesis of novel materials with unique properties.
Conclusion
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide is a promising chemical compound with potential applications in various fields. Its easy synthesis method, broad-spectrum activity, and low toxicity make it an attractive candidate for further research. With continued research, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide could have significant implications for medicine, agriculture, and material science.
Méthodes De Synthèse
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide can be synthesized using a simple one-pot reaction between 2-aminobenzoxazole and methyl propionyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(1,3-benzoxazol-2-yl)-N-methylpropanamide.
Applications De Recherche Scientifique
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has shown promising results in treating cancer, bacterial infections, and inflammation. In agriculture, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been shown to have herbicidal and fungicidal properties. In material science, N-(1,3-benzoxazol-2-yl)-N-methylpropanamide has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-10(14)13(2)11-12-8-6-4-5-7-9(8)15-11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRATEUXJUCHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)

